molecular formula C4H5F3O B1295871 1,1,1-Trifluoro-2-butanone CAS No. 381-88-4

1,1,1-Trifluoro-2-butanone

Cat. No.: B1295871
CAS No.: 381-88-4
M. Wt: 126.08 g/mol
InChI Key: QBVHMPFSDVNFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2-butanone is an organic compound belonging to the class of ketones. It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a ketone functional group on the second carbon atom. This compound is known for its high chemical stability and unique reactivity, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

It is known that the compound may be used in the synthesis of other complex molecules , suggesting that it could interact with various biological targets depending on the context.

Mode of Action

It is known to be used for the in situ generation of ethyl (trifluoromethyl)dioxirane (ETDO) , indicating that it may undergo reactions to form other active compounds.

Biochemical Pathways

Given its use in the synthesis of other compounds , it is likely that its effects on biochemical pathways are context-dependent and related to the specific reactions it undergoes.

Result of Action

As a chemical used in synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-2-butanone plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of 5α,6β-dibromo-25-hydroxycholestan-3β-yl acetate . The interaction of this compound with enzymes such as ethyl (trifluoromethyl)dioxirane (ETDO) highlights its importance in biochemical synthesis . These interactions are primarily based on the compound’s ability to act as a building block in organic synthesis, facilitating the formation of complex molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, its interaction with ethyl (trifluoromethyl)dioxirane (ETDO) results in the generation of reactive intermediates that can participate in further biochemical reactions . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and leading to changes in the expression of target genes. These molecular interactions highlight the compound’s role in regulating biochemical processes.

Chemical Reactions Analysis

1,1,1-Trifluoro-2-butanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1,1,1-Trifluoro-2-butanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

1,1,1-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVHMPFSDVNFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959050
Record name 1,1,1-Trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-88-4
Record name 1,1,1-Trifluoro-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 381-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluoro-2-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1-TRIFLUORO-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU2S3EQD9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-2-butanone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-2-butanone
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-2-butanone
Reactant of Route 4
1,1,1-Trifluoro-2-butanone
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-2-butanone
Reactant of Route 6
1,1,1-Trifluoro-2-butanone
Customer
Q & A

Q1: What is the molecular structure of 1,1,1-Trifluoro-2-butanone and what insights do we have into its conformational landscape?

A1: this compound (C4H5F3O) exists predominantly in a conformation where the trifluoromethyl group and the carbonyl group are in a cis configuration (dihedral angle of 0°). This conformational preference, along with structural parameters like bond lengths and angles, has been determined through a combination of chirped-pulse Fourier transform microwave spectroscopy and quantum chemical calculations. This type of analysis is crucial for understanding the molecule's reactivity and potential interactions with other molecules.

Q2: How has this compound been utilized in synthetic chemistry?

A2: Research indicates that this compound serves as a valuable precursor in organic synthesis. Specifically, it acts as a key building block in the preparation of 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones. This synthetic pathway involves reacting this compound with alkyl vinyl ethers, leading to the formation of 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone intermediates. This synthetic route highlights the versatility of this compound in constructing more complex fluorinated molecules, which hold significance in medicinal chemistry and materials science.

Q3: Has this compound been incorporated into the development of any biologically active molecules?

A3: Yes, a derivative of this compound, known as BMS-229724 (4-[4-[2-[2-[bis(4-chlorophenyl)methoxy]ethylsulfonyl]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone), has shown promise as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory cascade by releasing arachidonic acid from phospholipids. BMS-229724 demonstrated efficacy in reducing inflammation in preclinical models, highlighting the potential of this compound-derived compounds as therapeutic agents.

Q4: What analytical techniques have been employed to study this compound and its derivatives?

A4: Researchers utilize a combination of spectroscopic and chromatographic techniques for the characterization and analysis of this compound and related compounds. Chirped-pulse Fourier transform microwave spectroscopy has been crucial in elucidating the molecule's rotational spectrum, providing insights into its conformational preferences and structural details. Furthermore, radiolabeling strategies, such as incorporating carbon-14, have facilitated the synthesis and tracking of this compound derivatives in biological systems.

Q5: Has the potential of this compound and its derivatives been explored in the context of metal complexation?

A5: Interestingly, research has explored the interaction of a related compound, 4-(2-Thienyl)-4-thioxo-1,1,1-trifluoro-2-butanone (STTA), with metal ions. Studies have investigated the separation of metal-STTA complexes, such as those formed with Co(III), Ni(II), Cu(II), and Zn(II), using reversed-phase high-performance liquid chromatography (RP-HPLC). This research highlights the potential of this compound-derived ligands in coordination chemistry and separation science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.